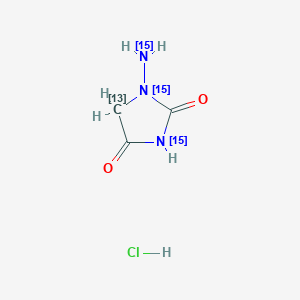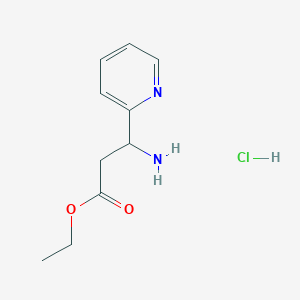
1-Aminohydantoin hydrochloride-13C,15N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminohydantoin hydrochloride-13C,15N3 is a labeled compound used primarily in scientific research. It is a stable isotope-labeled version of 1-Aminohydantoin hydrochloride, which is a derivative of hydantoin. The compound is characterized by the presence of isotopes carbon-13 and nitrogen-15, making it valuable for various analytical and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Aminohydantoin hydrochloride-13C,15N3 typically involves the incorporation of isotopically labeled precursors. The general synthetic route includes the reaction of labeled hydantoin with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an aqueous medium, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled starting materials and stringent reaction conditions to ensure the desired isotopic incorporation and product purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminohydantoin hydrochloride-13C,15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can convert it into hydantoin derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted hydantoin derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products Formed: The major products formed from these reactions include various substituted and functionalized hydantoin derivatives, which can be further utilized in different research and industrial applications .
Wissenschaftliche Forschungsanwendungen
1-Aminohydantoin hydrochloride-13C,15N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a labeled reagent in analytical chemistry for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in metabolic studies to track the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of stable isotope labeling
Wirkmechanismus
The mechanism of action of 1-Aminohydantoin hydrochloride-13C,15N3 involves its incorporation into various biochemical pathways due to its labeled isotopes. The compound interacts with molecular targets and pathways similar to its non-labeled counterpart, allowing researchers to study its behavior and transformations in detail. The labeled isotopes enable precise tracking and quantification of the compound in complex biological and chemical systems .
Similar Compounds:
1-Aminohydantoin hydrochloride: The non-labeled version of the compound.
1-Aminohydantoin hydrochloride-13C: Labeled with carbon-13 only.
1-Aminohydantoin hydrochloride-15N: Labeled with nitrogen-15 only
Uniqueness: this compound is unique due to its dual isotopic labeling, which provides enhanced analytical capabilities compared to single-labeled or non-labeled compounds.
Eigenschaften
Molekularformel |
C3H6ClN3O2 |
|---|---|
Molekulargewicht |
155.52 g/mol |
IUPAC-Name |
1-(15N)azanyl-(513C,1,3-15N2)1,3-diazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H/i1+1,4+1,5+1,6+1; |
InChI-Schlüssel |
WEOHANUVLKERQI-KFNULFQGSA-N |
Isomerische SMILES |
[13CH2]1C(=O)[15NH]C(=O)[15N]1[15NH2].Cl |
Kanonische SMILES |
C1C(=O)NC(=O)N1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)
![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)







